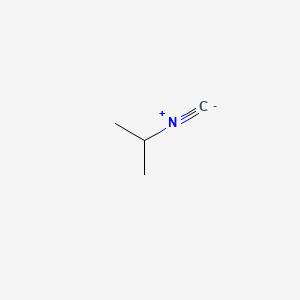

异丙基异氰化物

描述

Isopropyl isocyanide, also known as isopropylcarbylamine, is a chemical compound with the molecular formula C4H7N. It is a colorless liquid with a pungent odor and is widely used in organic chemistry as a reagent and building block for the synthesis of various compounds. The unique properties of isopropyl isocyanide make it an important tool for scientific research and development.

科学研究应用

涉及异氰化物的金属催化 C-H 官能化

异丙基异氰化物在金属催化 C-H 官能化领域中发现了重要的应用。此过程利用异氰化物的独特反应性,特别是在有合适的金属催化剂存在的情况下。这些催化剂可以选择性地活化各种 C-H 键,从而在温和的条件下直接进行官能化。此技术具有广泛的合成潜力,并且在药物发现、有机合成和材料科学中至关重要(Song 和 Xu,2017)。

涉及异氰化物的钯催化反应

异丙基异氰化物在钯催化的级联序列中起着至关重要的作用。这些反应得到了越来越多的探索,展示了异氰化物在化学合成中的多功能应用。这包括可以使用异氰化物在钯催化中有效制备的各种体系(Lang,2013)。

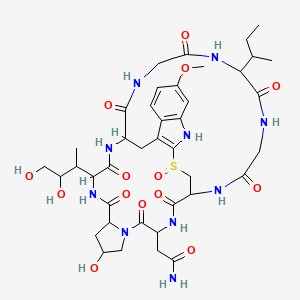

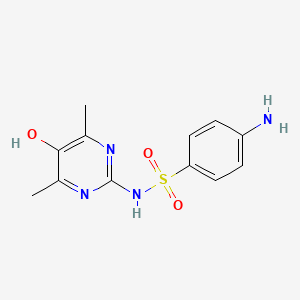

基于异氰化物的多组分反应在药物发现中的应用

在药物发现中,基于异氰化物多组分反应 (IMCR) 是不可或缺的,其中异丙基异氰化物是关键参与者。这些反应已被用于开发针对传染病的药物,并用于探查各种生物靶标,例如酶、GPCR 和离子通道(Akritopoulou-Zanze,2008)。

与金簇的反应性

异丙基异氰化物与金簇反应,形成复杂的化合物。这些反应在金属有机骨架的研究中具有重要意义,并且在催化和材料科学中具有影响(Bos 等人,1983)。

与血红蛋白和肌红蛋白的结合研究

使用 13C 核磁共振研究异丙基异氰化物与各种血红蛋白和肌红蛋白的结合,可以深入了解这些蛋白质配体结合口袋的结构差异。这在理解蛋白质-配体相互作用方面具有更广泛的意义(Dill、Satterlee 和 Richards,1978)。

可持续化学方案的发展

异丙基异氰化物在多组分合成中的使用促进了可持续化学方案的发展。这包括异氰化物的原位生成和捕获,从而减少了环境暴露和毒性问题(Bhat、Kigga 和 Heravi,2021)。

异氰化物合成方面的进展

异氰化物合成(包括异丙基异氰化物)的改进方法使探索新的化学反应成为可能。这扩大了异氰化物在有机化学中的应用范围(Patil、Ahmadianmoghaddam 和 Dömling,2020)。

安全和危害

Isopropyl isocyanide is highly flammable and harmful if swallowed . It causes skin and eye irritation and is fatal if inhaled . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and keep away from sources of ignition .

作用机制

Target of Action

Isopropyl isocyanide, also known as 2-isocyanopropane, is an organic compound that belongs to the class of organic compounds known as organic isocyanides . These are organic compounds containing the isomer HN+#C- of hydrocyanic acid, HC#N, or its hydrocarbyl derivatives RNC (RN+#C-) . The primary target of isopropyl isocyanide is Myoglobin , a protein found in muscle cells responsible for transporting and storing oxygen.

Mode of Action

Isocyanides are known to exhibit unusual reactivity in organic chemistry due to their dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This unique reactivity allows isopropyl isocyanide to interact with its targets in a variety of ways, potentially leading to changes in the target’s function or structure.

Biochemical Pathways

Isopropyl isocyanide can participate in reactions with other small molecules such as water, alcohols, and amines, which are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Hydrolysis can occur across both the N-C and C-O bonds of isopropyl isocyanide via concerted mechanisms to form carbamate or imidic acid .

Result of Action

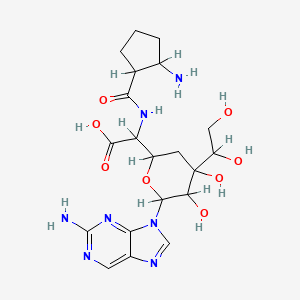

For example, it may be used in the preparation of Ugi ligand A2C11I1, which is employed in the solid-phase Ugi synthesis .

生化分析

Biochemical Properties

Isopropyl isocyanide plays a significant role in biochemical reactions due to its highly reactive nature. It interacts with various enzymes, proteins, and other biomolecules, often forming covalent bonds. One notable interaction is with the enzyme FabF, involved in the fatty acid biosynthetic process. Isopropyl isocyanide covalently modifies the active site cysteines of FabF, leading to functional inhibition . Additionally, it targets the enzyme GlmS in the hexosamine pathway, further demonstrating its ability to interfere with essential metabolic processes .

Cellular Effects

Isopropyl isocyanide exerts various effects on different cell types and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, isopropyl isocyanide has been shown to destabilize and dysregulate proteins related to targeted metabolic pathways, leading to significant changes in cellular behavior . These effects highlight the compound’s potential to modulate cellular activities and its relevance in biochemical research.

Molecular Mechanism

The molecular mechanism of isopropyl isocyanide involves its interaction with biomolecules at the molecular level. It binds covalently to the catalytic sites of enzymes such as FabF and GlmS, inhibiting their activity . This inhibition is concentration-dependent and results in the disruption of essential metabolic pathways. The compound’s ability to form stable covalent bonds with active site cysteines underscores its potency as a biochemical tool and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isopropyl isocyanide change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under controlled conditions, allowing for consistent experimental results . Prolonged exposure can lead to degradation, affecting its efficacy and the outcomes of biochemical assays. Long-term studies have also indicated potential impacts on cellular function, emphasizing the need for careful handling and storage.

Dosage Effects in Animal Models

The effects of isopropyl isocyanide vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can be used to study its biochemical interactions without adverse effects . Higher doses have been associated with toxic effects, including respiratory and skin irritation . These findings highlight the importance of dosage optimization to balance efficacy and safety in experimental and therapeutic applications.

Metabolic Pathways

Isopropyl isocyanide is involved in several metabolic pathways, interacting with key enzymes and cofactors. It targets enzymes such as FabF and GlmS, affecting the fatty acid biosynthetic process and the hexosamine pathway . These interactions lead to changes in metabolic flux and metabolite levels, demonstrating the compound’s impact on cellular metabolism and its potential as a metabolic modulator.

Transport and Distribution

Within cells and tissues, isopropyl isocyanide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its biochemical activity . Understanding the transport mechanisms of isopropyl isocyanide is crucial for optimizing its use in biochemical assays and therapeutic applications.

Subcellular Localization

Isopropyl isocyanide’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns affect its activity and function, influencing its interactions with biomolecules and its overall biochemical impact

属性

IUPAC Name |

2-isocyanopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-4(2)5-3/h4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZUMMKYWBNKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208532 | |

| Record name | Isopropyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-45-8 | |

| Record name | Isopropyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

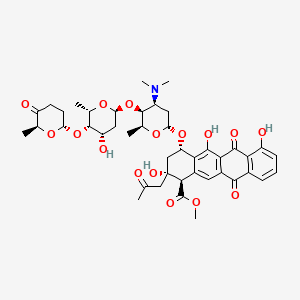

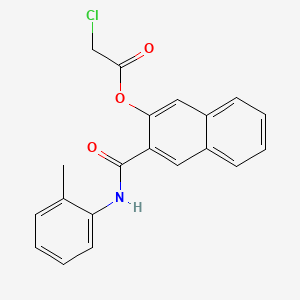

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1210150.png)